2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide
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Overview
Description
2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide is an organic compound with the molecular formula C19H16BrNOS and a molecular weight of 386.31 g/mol . This compound is characterized by the presence of a bromophenyl group, a naphthyl group, and a sulfanylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide typically involves the reaction of 3-bromobenzyl chloride with sodium sulfide to form 3-bromobenzyl sulfide. This intermediate is then reacted with N-naphthalen-1-ylacetamide under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Scientific Research Applications
2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways. The bromophenyl and naphthyl groups may interact with biological receptors or enzymes, leading to modulation of their activity. The sulfanylacetamide moiety can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide include:
2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide: This compound has a similar structure but with the naphthyl group attached at a different position.
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide: This compound contains an additional imine group, which may alter its chemical and biological properties.
These compounds share structural similarities but may exhibit different reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNOS/c20-16-8-3-5-14(11-16)12-23-13-19(22)21-18-10-4-7-15-6-1-2-9-17(15)18/h1-11H,12-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIOUGFRESPBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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